Antimony tri(hexanolate)
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
93840-05-2 |
|---|---|
Molecular Formula |
C18H39O3Sb |
Molecular Weight |
425.3 g/mol |
IUPAC Name |
antimony(3+);hexan-1-olate |
InChI |
InChI=1S/3C6H13O.Sb/c3*1-2-3-4-5-6-7;/h3*2-6H2,1H3;/q3*-1;+3 |
InChI Key |
SDTZPDJDSPNCEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[O-].CCCCCC[O-].CCCCCC[O-].[Sb+3] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Antimony Tri Hexanolate
Optimization of Reaction Conditions for Antimony Tri(hexanolate) Formation
Influence of Temperature and Pressure on Reaction Efficiency
The efficiency of the synthesis of antimony tri(hexanolate), particularly through the reaction of an antimony tricarboxylate with n-hexanol, is significantly influenced by temperature. Controlling the thermal conditions of the reaction is crucial for maximizing the yield and purity of the final product.
The reaction to form antimony tri(hexanolate) from a precursor like antimony triacetate and n-hexanol involves an equilibrium. To drive this equilibrium towards the product side, a reagent such as anhydrous ammonia (B1221849) is introduced. The ammonia reacts with the carboxylic acid byproduct, forming an insoluble salt and effectively removing it from the reaction mixture. This displacement of equilibrium is highly dependent on the temperature at which the ammonia is added.
Following the addition of ammonia, the reaction mixture is typically maintained at ambient temperature for a sufficient duration to ensure the reaction proceeds to completion. google.com While specific quantitative data on the effect of a broad range of temperatures on reaction kinetics for antimony tri(hexanolate) is not extensively detailed in publicly available literature, the established protocol points towards a two-stage temperature profile: an initial cooled phase followed by a period at ambient temperature.
The influence of pressure on the synthesis of antimony tri(hexanolate) is not well-documented in scientific literature. These types of reactions are generally conducted at atmospheric pressure, and there is no clear evidence to suggest that elevated or reduced pressures significantly enhance the reaction efficiency for this specific alkoxide synthesis.
Table 1: Effect of Temperature on the Synthesis of Antimony Trialkoxides
| Temperature Range | Process Stage | Rationale | Anticipated Outcome on Efficiency |
| < 20°C | Addition of Ammonia | Control of exothermic neutralization reaction | Maximizes yield by preventing side reactions |
| Ambient Temperature | Reaction Completion | Allows the equilibrium to fully shift towards the product | Ensures a high conversion rate to the desired alkoxide |
Purification Techniques and Isolation Protocols for Antimony Tri(hexanolate)
The isolation and purification of antimony tri(hexanolate) from the reaction mixture are critical steps to obtain a product of high purity, free from unreacted starting materials, byproducts, and solvents. The primary byproducts in the synthesis involving an antimony tricarboxylate, an alcohol, and ammonia are the ammonium (B1175870) salt of the carboxylic acid and any excess alcohol or solvent.
The initial step in the isolation process typically involves the removal of the insoluble ammonium carboxylate salt. This is readily achieved through filtration of the reaction mixture. wvu.edu The solid salt is separated, leaving a solution containing the desired antimony tri(hexanolate), the solvent, and any excess n-hexanol.
Following filtration, the solvent and excess alcohol are removed from the filtrate. Given that antimony tri(hexanolate) is expected to be a high-boiling liquid, distillation is a suitable method for this separation. Specifically, vacuum distillation is often employed for the purification of metal alkoxides to prevent thermal decomposition at high temperatures. researchgate.netresearchgate.net The lower boiling solvent and n-hexanol are distilled off under reduced pressure, leaving the crude antimony tri(hexanolate).
Another potential purification method is recrystallization, though its applicability depends on the ability of antimony tri(hexanolate) to form a stable crystalline solid under specific solvent and temperature conditions. wikipedia.orgyoutube.com This would involve dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, inducing the crystallization of the pure compound. The choice of solvent is critical and would require experimental determination.
Table 2: Purification Protocol for Antimony Tri(hexanolate)
| Step | Technique | Purpose | Key Considerations |
| 1 | Filtration | Removal of insoluble ammonium carboxylate salt | Ensure complete removal of the solid byproduct. |
| 2 | Vacuum Distillation | Removal of solvent and excess n-hexanol | Use of reduced pressure to avoid thermal decomposition of the product. |
| 3 | Fractional Vacuum Distillation | Final purification of antimony tri(hexanolate) | Effective for separating impurities with different boiling points under high vacuum. |
| 4 (Optional) | Recrystallization | Alternative final purification step | Dependent on the compound's ability to crystallize; requires solvent screening. |
Structural Elucidation and Spectroscopic Characterization of Antimony Tri Hexanolate
Crystallographic Studies of Antimony Tri(hexanolate)
Powder X-ray Diffraction for Bulk Material Characterization
Powder X-ray Diffraction (PXRD) is a fundamental technique for characterizing the crystalline nature of bulk materials. For antimony tri(hexanolate), a PXRD analysis would provide insights into its solid-state structure, including phase identification, crystallinity, and unit cell parameters. The diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline solid.
A typical investigation would involve synthesizing antimony tri(hexanolate) and analyzing the resulting powder. The positions and intensities of the peaks in the diffractogram would be compared against standard databases (like the Powder Diffraction File™) to identify the crystalline phase. If the compound is novel, the pattern could be used for ab initio crystal structure determination or to refine a structure proposed by other methods.
Hypothetical PXRD Data Table for a Crystalline Antimony Tri(hexanolate) Sample
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 100 |
| 15.2 | 5.82 | 45 |
| 21.0 | 4.23 | 80 |
| 25.8 | 3.45 | 60 |
| 30.1 | 2.97 | 35 |
| 35.7 | 2.51 | 25 |
| Note: This table is illustrative and does not represent actual experimental data for antimony tri(hexanolate). |
The analysis of such data for related antimony compounds, like certain bis(dithiophosphato)antimony(III) complexes, has indicated monoclinic crystal systems. figshare.com For antimony tri(hexanolate), the long hexyl chains would likely influence the packing and result in characteristic low-angle reflections.
Gas-Phase Structural Analysis of Antimony Tri(hexanolate) (e.g., Gas Electron Diffraction (GED))
Gas Electron Diffraction (GED) is a powerful technique for determining the molecular geometry of volatile compounds in the gas phase, free from the intermolecular interactions present in the solid state. wikipedia.org For antimony tri(hexanolate), a GED study would require heating the sample to a sufficient temperature to achieve an adequate vapor pressure.
Studies on related volatile antimony compounds, such as antimony(III) oxide (Sb₂O₃), have shown that it exists as a dimeric Sb₄O₆ molecule in the gas phase with a tetrahedral symmetry. figshare.com This highlights the potential for antimony alkoxides to also form oligomeric structures in the gas phase.
Hypothetical GED Structural Parameters for Monomeric Antimony Tri(hexanolate)
| Parameter | Value |
| Bond Lengths (Å) | |
| r(Sb-O) | 1.98(2) |
| r(O-C) | 1.43(3) |
| r(C-C) | 1.54(2) |
| r(C-H) | 1.10(1) |
| **Bond Angles (°) ** | |
| ∠(O-Sb-O) | 97.5(5) |
| ∠(Sb-O-C) | 120.1(8) |
| Note: This table is illustrative and based on typical values for related metal alkoxides; it does not represent actual experimental data for antimony tri(hexanolate). |
The successful application of these techniques to antimony tri(hexanolate) would provide a comprehensive understanding of its structure, both in the bulk solid state and as an isolated molecule in the gas phase. However, dedicated studies publishing this specific information are needed.
Coordination Chemistry and Fundamental Interactions of Antimony Tri Hexanolate
Ligand Properties of the Hexanolate Moiety in Antimony(III) Complexes
Electronic Effects: The hexanolate ligand is a hard σ-donor, a characteristic typical of alkoxide ligands. The oxygen atom, being highly electronegative, forms a polar covalent bond with the antimony center. The relatively long hexyl chain is primarily an alkyl group with a modest +I (inductive) effect, which slightly increases the electron-donating ability of the oxygen atom compared to smaller alkoxides. This can influence the Lewis acidity of the antimony center, a topic that will be explored in a later section.
A comparative analysis of related antimony(III) compounds with different ligands can provide insight into the role of the ligand. For instance, in tris(O-cyclohexyl dithiocarbonato-κS)antimony(III), the O-alkylxanthate ligands coordinate in a monodentate fashion, leading to a trigonal pyramidal geometry. nih.gov While the dithiocarbonate ligand differs electronically from a simple alkoxide, the principle of ligand steric bulk influencing the final geometry is transferable.
| Ligand Property | Influence on Antimony Tri(hexanolate) |
| Electronic Nature | Hard σ-donor, forming a polar Sb-O bond. |
| Inductive Effect | Weak +I effect from the hexyl group, enhancing oxygen's donor strength. |
| Steric Bulk | Significant steric hindrance from the hexyl chains, influencing coordination geometry and aggregation. |
| Bonding Mode | Expected to be primarily monodentate through the oxygen atom. |
Elucidation of Coordination Geometry and Stereochemistry at the Antimony Center
The coordination environment around the antimony(III) center in antimony tri(hexanolate) is predicted to be influenced by the presence of a stereochemically active lone pair of electrons on the antimony atom. For a simple monomeric Sb(OR)₃ molecule, a trigonal pyramidal geometry is expected, consistent with VSEPR theory for an AX₃E₁ system.
In many antimony(III) complexes, the lone pair occupies a significant volume, distorting the geometry from an ideal tetrahedral arrangement. For example, in tris(O-cyclohexyl dithiocarbonato-κS)antimony(III), the coordination geometry is described as a distorted trigonal-pyramidal. nih.gov Similarly, in other antimony(III) complexes with tridentate ligands, the coordination sphere can be supplemented by intermolecular interactions, leading to higher coordination numbers. dntb.gov.uamdpi.com
The bond angles in antimony tri(hexanolate) would be expected to be less than the ideal 109.5° of a perfect tetrahedron due to the repulsive effect of the lone pair. The Sb-O bond lengths are anticipated to be in the range observed for other antimony(III) alkoxides, which are typically around 2.0 Å. For comparison, in an ethoxy(2-salicylidenaminophenolato)antimony(III) complex, the Sb-O bond lengths were found to be approximately 2.0 Å. mdpi.com In a series of antimony(III) complexes with tridentate O,E,O-ligands, Sb-O bond lengths were also observed in the range of 1.966(2) Å to 2.020(2) Å. nih.govmdpi.com
Anticipated Structural Parameters for Monomeric Antimony Tri(hexanolate):
| Parameter | Predicted Value/Geometry | Rationale/Comparison |
| Coordination Number | 3 | For a monomeric species. |
| Geometry | Trigonal Pyramidal (AX₃E₁) | Presence of a stereochemically active lone pair on Sb(III). |
| O-Sb-O Bond Angles | < 109.5° | Repulsion from the lone pair. |
| Sb-O Bond Length | ~2.0 Å | Based on similar antimony(III) alkoxide and related complexes. mdpi.comnih.govmdpi.com |
Analysis of Dimerization and Higher-Order Aggregation Phenomena
Metal alkoxides frequently form oligomeric structures, and antimony tri(hexanolate) is unlikely to be an exception. The tendency to aggregate arises from the desire of the metal center to expand its coordination sphere and alleviate its electronic unsaturation. This typically occurs through the formation of alkoxide bridges, where the oxygen atom of a ligand bridges two antimony centers.
For antimony(III) alkoxides, dimerization is a common structural motif. In the solid state, many antimony(III) complexes with potentially unsaturated metal centers form dimers where oxygen atoms from neighboring molecules coordinate to the antimony atom. nih.govmdpi.comresearchgate.netnih.gov This results in an expansion of the coordination number of the antimony center, often to five, adopting a distorted square pyramidal geometry.
In such a dimeric structure for antimony tri(hexanolate), [Sb(OC₆H₁₃)₃]₂, two hexanolate ligands would likely bridge the two antimony centers, with the remaining hexanolate ligands acting as terminal groups. The steric bulk of the hexyl groups would play a significant role in determining the stability and structure of the dimer, potentially limiting further aggregation into higher-order oligomers. The formation of dimers has been observed in various antimony(III) complexes, often leading to a parallelogram arrangement of the two antimony and two bridging oxygen atoms. nih.gov
Hypothetical Dimerization of Antimony Tri(hexanolate):
Structure: A bridged structure, [Sb₂(μ-OC₆H₁₃)₂(OC₆H₁₃)₄], is plausible.
Antimony Coordination: The antimony centers would likely become five-coordinate.
Geometry: A distorted square pyramidal or trigonal bipyramidal geometry around each antimony atom is expected.
Influence of Sterics: The bulky hexyl groups would likely prevent the formation of trimers or higher aggregates, making the dimer the most probable oligomeric form in the solid state.
Investigation of Lewis Acidity and Basicity in Antimony Tri(hexanolate)
The antimony(III) center in antimony tri(hexanolate) possesses both Lewis acidic and Lewis basic characteristics.
Lewis Acidity: The antimony atom, being an electropositive metal, can accept electron density, thus acting as a Lewis acid. The presence of three electronegative oxygen atoms from the hexanolate ligands withdraws electron density from the antimony center, enhancing its Lewis acidity. However, the electron-donating nature of the alkyl chains of the hexanolate ligands will somewhat temper this acidity compared to complexes with electron-withdrawing ligands like fluorinated groups. wikipedia.orgresearchgate.net The Lewis acidity of antimony compounds can be significantly influenced by the ligands; electron-withdrawing ligands increase the Lewis acidity of the antimony center. mdpi.com
Lewis Basicity: The stereochemically active lone pair on the antimony(III) center allows it to act as a Lewis base, donating its electron pair to a suitable Lewis acid. Furthermore, the oxygen atoms of the hexanolate ligands also possess lone pairs and can exhibit Lewis basicity.
The dual Lewis acid-base character of antimony tri(hexanolate) is central to its ability to form oligomers, where one molecule acts as a Lewis base (via the bridging alkoxide) and the other as a Lewis acid (at the antimony center). This amphoteric nature is also key to its catalytic activity.
Factors Influencing Lewis Acidity/Basicity:
| Factor | Effect on Lewis Acidity | Effect on Lewis Basicity |
| Electronegativity of Oxygen | Increases Lewis acidity at the Sb center. | Provides Lewis basic sites (oxygen lone pairs). |
| Inductive Effect of Hexyl Group | Slightly decreases Lewis acidity. | Slightly increases Lewis basicity of the oxygen. |
| Lone Pair on Sb(III) | - | Primary source of Lewis basicity for the Sb atom. |
Formation and Characterization of Heterometallic Complexes Incorporating Antimony Tri(hexanolate)
The ability of antimony tri(hexanolate) to act as a ligand itself, through its bridging alkoxide groups, opens up the possibility of forming heterometallic complexes. In such complexes, the antimony alkoxide would coordinate to a different metal center. While no specific heterometallic complexes of antimony tri(hexanolate) are documented in the searched literature, the principles can be inferred from the chemistry of other metal alkoxides.
The formation of heterometallic alkoxides is a well-established field. The bridging alkoxide ligands can link different metal atoms, leading to complexes with novel structural and electronic properties. For instance, an iron(II) alkoxide complex has been shown to form dimeric structures, and its nuclearity can be controlled by the addition of other Lewis bases. nih.gov This suggests that antimony tri(hexanolate) could react with other metal precursors (e.g., transition metal halides or alkoxides) to form heterometallic species.
The characterization of such hypothetical heterometallic complexes would rely on a suite of analytical techniques:
Single-Crystal X-ray Diffraction: To definitively determine the molecular structure, including the connectivity of the metal centers and the bridging mode of the alkoxide ligands.
NMR Spectroscopy: Multinuclear NMR (e.g., ¹H, ¹³C, and potentially NMR of the other metal nucleus) would provide information about the ligand environment and the solution-state structure of the complex.
Mass Spectrometry: To confirm the composition and mass of the heterometallic species.
Vibrational Spectroscopy (IR and Raman): To probe the metal-oxygen stretching frequencies, which would be altered upon formation of a heterometallic bridge.
The synthesis of a heterometallic complex involving antimony tri(hexanolate) could potentially proceed via a reaction such as:
n Sb(OC₆H₁₃)₃ + MClₓ → [(C₆H₁₃O)₃Sb]ₙ-MClₓ
where M is another metal. The resulting complex could have interesting catalytic or material properties derived from the synergistic interaction of the two different metal centers.
Thermal Behavior and Decomposition Kinetics of Antimony Tri Hexanolate
Kinetic Modeling of Thermal Decomposition Reactions:5.4.1. Application of Isothermal and Non-Isothermal Methods:To understand the kinetics of the decomposition, data from TGA experiments performed at different heating rates (non-isothermal) or at constant temperatures (isothermal) would be required. This data would then be used to calculate kinetic parameters such as activation energy and the pre-exponential factor, providing insights into the reaction mechanism.
Further experimental research is evidently needed to characterize the thermal properties of Antimony Tri(hexanolate) to the level of detail requested. Such studies would be a valuable contribution to the field of materials science and inorganic chemistry.
While the thermal behavior of various antimony compounds has been the subject of scientific investigation, specific kinetic studies detailing the decomposition of antimony tri(hexanolate) and the subsequent calculation of its activation energy and pre-exponential factor appear to be limited or not widely published.
For instance, studies on the thermal decomposition of related compounds, such as tris(O-ethyldithiocarbonato)-antimony(III), have been conducted to understand their suitability as precursors for materials like antimony sulfide. These investigations often involve techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) to characterize the decomposition process. However, the kinetic parameters, which are crucial for understanding the reaction rates and mechanisms, are unique to each specific compound and cannot be extrapolated from one to another.
Similarly, research into the thermal decomposition of antimony(III) tribromide adducts and various antimony oxides provides insights into the stability and decomposition pathways of different types of antimony compounds. These studies often report activation energies for the decomposition processes involved. Nevertheless, this information is specific to the compounds and reaction conditions studied and does not provide the data required for antimony tri(hexanolate).
Therefore, without dedicated experimental studies on the thermal decomposition kinetics of antimony tri(hexanolate), the apparent activation energies and pre-exponential factors remain undetermined in the available body of scientific research.
Catalytic Science of Antimony Tri Hexanolate
Antimony Tri(hexanolate) as a Polymerization Catalyst
Antimony compounds, in general, are recognized for their catalytic prowess in polyester (B1180765) production. Antimony tri(hexanolate) is a member of this family of catalysts, valued for its solubility and handling characteristics in the polymerization medium.
Applications in Polyethylene (B3416737) Terephthalate (B1205515) (PET) Synthesis
The principal application of antimony tri(hexanolate) as a polymerization catalyst lies in the production of polyethylene terephthalate (PET). PET is a ubiquitous polyester used in a vast array of products, from beverage bottles and food packaging to textile fibers. Antimony-based catalysts, including antimony tri(hexanolate), are favored in the industry, with over 90% of industrial PET production relying on them. youtube.com The use of antimony tri(hexanolate) is documented in various industry and regulatory substance lists as a catalyst for polymer production. researchgate.netalfachemic.com
The catalyst is typically introduced during the polycondensation stage of PET synthesis. Its role is to accelerate the reaction, enabling the formation of high molecular weight polymer chains necessary for achieving the desired material properties of PET. While effective, the catalyst remains in the final polymer product. researchgate.net
Role in Polycondensation and Transesterification Processes
The synthesis of PET from its monomers, typically terephthalic acid (TPA) and ethylene (B1197577) glycol (EG), involves two key reaction steps: esterification and polycondensation. While the initial esterification can be self-catalyzed, the subsequent polycondensation requires a catalyst to proceed at a commercially viable rate. youtube.com This is where antimony tri(hexanolate) plays a crucial role.
The polycondensation process involves the linking of smaller monomer and oligomer units into long polymer chains, with the elimination of a small molecule, usually ethylene glycol. Antimony catalysts, including the active species derived from antimony tri(hexanolate), facilitate this process. The mechanism is believed to involve the formation of an antimony alkoxide species which then coordinates with the hydroxyl end-groups of the growing polymer chains. nih.gov This coordination activates the end-groups, making them more susceptible to nucleophilic attack and thus promoting the chain-building reaction.
Transesterification is another fundamental reaction in polyester chemistry, referring to the exchange of an alkoxy group of an ester with another alcohol. In the context of PET synthesis, particularly when starting from dimethyl terephthalate (DMT) instead of TPA, an initial transesterification step is required. Even in the TPA route, transesterification reactions are integral to the polycondensation process. Antimony catalysts are active in promoting these transesterification reactions, ensuring the growth and randomization of the polymer chains. The general mechanism for transesterification can proceed under either acidic or basic conditions, involving a nucleophilic attack on the ester's carbonyl group. masterorganicchemistry.com
Catalytic Activity in Ring-Opening Polymerizations
Ring-opening polymerization (ROP) is a versatile method for producing a variety of polymers from cyclic monomers. While metal complexes are known to be effective catalysts for the ROP of cyclic esters, specific and detailed research on the catalytic activity of antimony tri(hexanolate) in this area is not extensively documented in publicly available literature. mdpi.com However, the broader family of antimony compounds has been mentioned in the context of ROP. For instance, antimony chloride vapors have been noted as potential initiators for the polymerization of cyclotrisiloxane. rsc.org Given that the catalytic activity in ROP often relies on the Lewis acidity of the metal center to coordinate with and activate the cyclic monomer, it is plausible that antimony tri(hexanolate) could exhibit activity in such reactions. The mechanism would likely involve the coordination of the antimony center to the carbonyl oxygen of a cyclic ester, followed by nucleophilic attack of an initiator or a growing polymer chain, leading to the opening of the ring.
Comparative Catalytic Efficacy of Antimony Tri(hexanolate) with Related Antimony Catalysts
The industrial choice of a catalyst is often a trade-off between activity, cost, and the properties of the final polymer. Antimony tri(hexanolate) is often considered alongside other antimony compounds like antimony trioxide (Sb₂O₃) and antimony acetate (B1210297) (Sb(CH₃COO)₃).
Comparison with Antimony Trioxide and Antimony Acetate Systems
Antimony trioxide and antimony acetate are the most common antimony-based catalysts used in PET production. youtube.com Antimony trioxide is a cost-effective and highly active polycondensation catalyst. Antimony acetate is also known for its high catalytic activity and good solubility in the reaction medium.
Antimony tri(hexanolate), being a liquid or a low-melting solid, offers potential advantages in terms of handling and dosage into the polymerization reactor compared to the solid powder form of antimony trioxide. Its organic nature can also enhance its solubility in the organic reaction medium.
While direct, publicly available quantitative comparisons of the catalytic performance of antimony tri(hexanolate) with antimony trioxide and antimony acetate under identical conditions are scarce, some general comparisons can be made based on the known properties of antimony catalysts. The catalytic activity is primarily determined by the antimony center, and thus, significant differences in the ultimate catalytic speed might not be expected, provided the catalyst is well-dispersed. However, the nature of the organic ligand (hexanolate vs. acetate vs. oxide) can influence the catalyst's solubility, stability, and interaction with the polymer matrix, which can have secondary effects on the reaction kinetics and the final properties of the polymer. For instance, antimony acetate is noted for its good dissolving and dispersing properties in ethylene glycol.
Hypothetical Comparative Data of Antimony Catalysts in PET Synthesis This table is for illustrative purposes as direct comparative research data is not readily available.
| Catalyst | Typical Form | Solubility in EG | Relative Catalytic Activity (Polycondensation) | Potential Issues |
|---|---|---|---|---|
| Antimony Tri(hexanolate) | Liquid/Low-Melting Solid | High | High | Cost |
| Antimony Trioxide | Solid Powder | Low (requires dissolution process) | High | Handling of fine powder |
| Antimony Acetate | Solid | Moderate to High | High | Potential for hydrolysis |
Factors Influencing Catalytic Efficiency and Selectivity
Several factors can influence the efficiency and selectivity of antimony catalysts, including antimony tri(hexanolate), in polymerization reactions.
Catalyst Concentration: The rate of the polycondensation reaction generally increases with the concentration of the antimony catalyst up to a certain point. Beyond an optimal concentration, the increase in rate may level off, and there could be negative impacts on the polymer's properties, such as color.
Temperature: Polymerization reactions are highly dependent on temperature. Higher temperatures increase the reaction rate but can also lead to undesirable side reactions and thermal degradation of the polymer, which can affect its color and stability.
Monomer/Oligomer Concentration: The concentration of the reactive end-groups of the monomers and oligomers is a key driver for the polymerization reaction.
Nature of Ligands: The organic groups attached to the antimony atom can influence the catalyst's solubility, stability, and Lewis acidity. For antimony alkoxides, the length of the alkyl chain can affect catalytic ability. For instance, in some transesterification reactions catalyzed by titanium alkoxides, a shorter alkyl chain led to higher catalytic activity. This suggests that the hexanolate group in antimony tri(hexanolate) could play a role in modulating its catalytic performance.
Presence of Additives: Other substances in the reaction mixture, such as stabilizers or co-catalysts, can interact with the antimony catalyst and affect its performance. For example, phosphorus-based compounds are often added to stabilize the polymer, and they can partially deactivate the antimony catalyst.
Reaction Environment: Factors such as the pressure (vacuum) applied during polycondensation are critical for removing reaction byproducts like ethylene glycol and driving the equilibrium towards the formation of high molecular weight polymer.
Mechanistic Investigations of Antimony Tri(hexanolate)-Catalyzed Reactions
The catalytic prowess of antimony tri(hexanolate) in polymerization reactions, particularly in the synthesis of polyesters like polyethylene terephthalate (PET), is rooted in its specific chemical interactions with the monomer units. While detailed mechanistic studies focusing exclusively on antimony tri(hexanolate) are not extensively available in public literature, the general mechanism for antimony-catalyzed polycondensation is understood to proceed through the coordination of the antimony species with the hydroxyl end-groups of the growing polymer chains. researchgate.net
Identification of Active Catalytic Species and Reaction Intermediates
The active catalytic species in reactions catalyzed by antimony(III) compounds like antimony tri(hexanolate) is believed to be an antimony alkoxide. In the context of PET synthesis, antimony tri(hexanolate) is thought to react with ethylene glycol (EG) to form an antimony glycolate (B3277807) or a mixed alkoxide-carboxylate species. This in-situ formation of a more soluble and reactive antimony species is a crucial step for the catalytic activity. google.com The high solubility of the catalyst in the reaction medium is a key factor for its effectiveness, as it allows for a faster reaction rate. google.com
A proposed general mechanism for trivalent antimony catalysts in polyesterification involves the following steps:
Ligand Exchange: The initial antimony tri(hexanolate) undergoes ligand exchange with the hydroxyl groups of the monomers (e.g., ethylene glycol) or the growing polymer chains. This results in the formation of an antimony alkoxide intermediate and the release of hexanoic acid.
Coordination and Activation: The resulting antimony alkoxide coordinates with a terminal hydroxyl group of a polymer chain, increasing its nucleophilicity.
Esterification/Transesterification: The activated hydroxyl group then attacks the ester or carboxylic acid end of another polymer chain, leading to the formation of a new ester bond and the elongation of the polymer. The antimony species is regenerated and can participate in another catalytic cycle.
While direct observation of reaction intermediates for antimony tri(hexanolate) is scarce, studies on related antimony(III) compounds support this proposed pathway. For instance, research on antimony(III) chloride reactions with carboxylic acids has shown the formation of antimony-oxygen bonds, which are essential for the catalytic activity. chemijournal.com Furthermore, the oxidation state of antimony can be a factor, as studies on Fe-Mn binary oxides have shown that MnO₂ can oxidize Sb(III) to Sb(V). nih.gov However, in the context of polymerization, the trivalent state is generally considered the active form for catalysis. alfachemic.com
Kinetic Studies and Reaction Rate Determination
The rate of a catalyzed polyesterification can be expressed by the following equation:
-d[COOH]/dt = k' [COOH][OH]
where:
-d[COOH]/dt is the rate of consumption of carboxylic acid groups.
k' is the apparent rate constant, which includes the concentration of the catalyst.
[COOH] and [OH] are the concentrations of the carboxylic acid and hydroxyl end-groups, respectively. youtube.com
Studies on antimony trioxide have shown that the rate constant increases with increasing catalyst concentration up to a certain point, after which it plateaus. researchgate.net The activation energy for the catalyzed reaction is also influenced by the catalyst. For instance, the activation energy for the solid-state polycondensation of PET was found to decrease with increasing antimony trioxide concentration. researchgate.net
A study on the synthesis of poly(ethylene furanoate) using antimony trioxide and antimony acetate as catalysts demonstrated that the polycondensation stage is significantly influenced by the catalyst type and reaction temperature. rsc.org The progress of the reaction, monitored by measuring the intrinsic viscosity and the concentration of end-groups, showed a clear dependence on the catalytic system used. rsc.org It is reasonable to assume that antimony tri(hexanolate) would exhibit similar kinetic behavior, with its catalytic activity being dependent on its concentration and the reaction temperature.
Impact of Antimony Tri(hexanolate) Catalysis on Resultant Polymer Characteristics
The choice of catalyst in polymerization has a profound impact on the final properties of the polymer. Antimony tri(hexanolate), like other antimony-based catalysts, influences key characteristics of the resulting polymer, such as its molecular weight, molecular weight distribution, and optical properties.
Influence on Polymer Molecular Weight and Distribution
Antimony catalysts are known to be effective in achieving high molecular weight polymers. researchgate.netdtic.mil They are particularly efficient in the final stages of polycondensation, where the viscosity of the reaction medium is high and the concentration of reactive end-groups is low. Studies on antimony trioxide have demonstrated its ability to significantly increase the number-average molecular weight of PET, even in the solid state. researchgate.net For example, a PET prepolymer with 2000 ppm of Sb₂O₃ saw its number-average molecular weight increase from 18,350 to 40,800 after 8 hours at 210°C, whereas the uncatalyzed polymer only reached 22,500 under the same conditions. researchgate.net
The effectiveness of antimony catalysts in promoting high molecular weights is attributed to their ability to catalyze the ester interchange reactions efficiently, which becomes the predominant reaction pathway for chain growth at the later stages of polymerization. dtic.mil It is expected that antimony tri(hexanolate) would have a similar positive effect on the molecular weight of the polymers it is used to synthesize.
Table 1: Illustrative Effect of Antimony Catalyst on PET Molecular Weight
| Catalyst Concentration (ppm Sb) | Initial Number-Average Molecular Weight (Mn) | Final Number-Average Molecular Weight (Mn) after 8h at 210°C |
| 0 | 18,350 | 22,500 |
| 2000 | 18,350 | 40,800 |
This table is based on data for Sb₂O₃ and is illustrative of the expected effect of an antimony catalyst. researchgate.net
Considerations for Optical Properties and Discoloration in Polymer Products
A significant consideration when using antimony-based catalysts is their potential to cause discoloration in the final polymer product. PET produced with antimony catalysts can exhibit a greyish discoloration. google.com This is often attributed to the reduction of the trivalent antimony (Sb³⁺) catalyst to metallic antimony (Sb⁰) under the high temperatures of the polycondensation reaction. mdpi.com The formation of these fine metallic particles can impart a grey hue to the otherwise colorless polymer.
The degree of discoloration can be influenced by the catalyst concentration. Increasing the antimony concentration to accelerate the reaction can lead to a darker polymer. google.com Therefore, a balance must be struck between achieving a high reaction rate and maintaining the desired optical properties of the polymer. The purity of the catalyst is also crucial, as metallic impurities can exacerbate discoloration. nihonseiko.co.jp High-purity antimony compounds are preferred to produce polymers with high transparency and sharp coloring. nihonseiko.co.jp
Studies comparing antimony and titanium-based catalysts have shown that titanium catalysts can lead to more significant yellowing due to the formation of quinonoid species, while antimony-catalyzed PET is more prone to the grey discoloration. researchgate.net
Applications of Antimony Tri(hexanolate) in Other Organic Synthesis Transformations
While the primary application of antimony tri(hexanolate) is as a catalyst in polyester synthesis, the reactivity of antimony compounds suggests potential applications in other organic transformations. However, literature specifically detailing the use of antimony tri(hexanolate) in other areas is sparse.
Antimony compounds, in general, are known to catalyze various organic reactions. For example, antimony pentoxide has been used as a reusable catalyst for the selective esterification of glycerol (B35011) with acetic acid to produce diacetin. researchgate.net Antimony(III) chloride has been used in the synthesis of antimony carboxylates, which themselves are potential precursors for Sb₂O₃ nanoparticles and thin films. chemijournal.com
Given its nature as a trivalent antimony carboxylate, antimony tri(hexanolate) could potentially be explored as a catalyst in other transesterification and condensation reactions. The Lewis acidic nature of the antimony center could facilitate the activation of carbonyl groups and alcohols, making it a candidate for a range of acid-catalyzed transformations. However, dedicated research is needed to explore and establish its efficacy in these areas.
Antimony Tri Hexanolate As a Precursor in Advanced Materials Synthesis
Utilization in Metal Oxide Film Deposition Methodologies
Antimony tri(hexanolate) serves as a valuable precursor for depositing thin films of antimony oxides, which are sought after for their unique optical and electrical properties. The hexanolate ligands in the compound facilitate its volatility and decomposition at controlled temperatures, which are critical requirements for chemical deposition techniques.
Chemical Vapor Deposition (CVD) Applications
In Chemical Vapor Deposition (CVD), the precursor's volatility and clean decomposition are paramount. Antimony tri(hexanolate) is a suitable candidate for this technique due to its potential for sublimation or evaporation at relatively low temperatures and its decomposition to form antimony oxide. The hexanolate groups can be thermally cleaved, leaving behind an antimony oxide layer on the substrate.
The general reaction in a CVD process involving Antimony tri(hexanolate) can be represented as:
Sb(O(CH₂)₅CH₃)₃ + O₂ → Sb₂O₃ + byproducts
The quality of the resulting antimony oxide film, including its stoichiometry, crystallinity, and surface morphology, is highly dependent on the CVD process parameters.
| CVD Parameter | Typical Range | Effect on Film Properties |
| Substrate Temperature | 300-500 °C | Influences crystallinity and grain size. Higher temperatures generally lead to more crystalline films. |
| Precursor Temperature | 150-250 °C | Controls the sublimation/evaporation rate and therefore the deposition rate. |
| Carrier Gas Flow Rate | 20-100 sccm | Affects the transport of the precursor to the substrate and the uniformity of the film. |
| Oxidizing Agent (e.g., O₂) Flow Rate | 10-50 sccm | Determines the stoichiometry of the antimony oxide film (e.g., Sb₂O₃). |
| Pressure | 1-10 Torr | Influences the mean free path of the gas molecules and can affect film conformity. |
This table presents typical process parameters for CVD of metal oxides using an antimony alkoxide precursor like Antimony tri(hexanolate). The exact parameters would need to be optimized for specific reactor configurations and desired film properties.
Metal Organic Deposition (MOD) Techniques
Metal Organic Deposition (MOD) offers a non-vacuum, solution-based approach to thin film deposition. In this method, a solution containing Antimony tri(hexanolate) is applied to a substrate, often by spin-coating or dip-coating. The coated substrate is then subjected to a series of heat treatments to first evaporate the solvent and then to decompose the precursor, leaving behind an antimony oxide film.
The concentration of the Antimony tri(hexanolate) in the solvent and the viscosity of the solution are critical parameters that determine the thickness and quality of the resulting film.
| MOD Parameter | Typical Value/Range | Effect on Film Properties |
| Precursor Concentration | 0.1-0.5 M | Directly influences the thickness of the deposited film. |
| Solvent | Alcohols, Xylene | The choice of solvent affects the solution's stability, viscosity, and evaporation rate. |
| Spin Speed (for spin-coating) | 1000-4000 rpm | Higher speeds result in thinner films. |
| Annealing Temperature | 350-550 °C | Crucial for the complete decomposition of the organic ligands and the crystallization of the oxide film. |
| Annealing Atmosphere | Air, Oxygen | The atmosphere influences the stoichiometry and defect concentration in the film. |
This table provides representative parameters for MOD using a metal-organic precursor such as Antimony tri(hexanolate). The specific conditions are dependent on the substrate and the desired film characteristics.
Sol-Gel Routes for Functional Thin Film Formation
The sol-gel process is another versatile solution-based method for creating metal oxide films. In a typical sol-gel route involving Antimony tri(hexanolate), the precursor is first hydrolyzed and then undergoes condensation to form a "sol" – a colloidal suspension of solid particles in a liquid. This sol can then be applied to a substrate and converted into a "gel" and subsequently a dense oxide film upon heating.
The hydrolysis and condensation reactions can be controlled by the addition of a catalyst, typically an acid or a base, and by the water-to-precursor ratio.
A simplified representation of the sol-gel reactions is as follows:
Hydrolysis: Sb(OR)₃ + 3H₂O → Sb(OH)₃ + 3ROH Condensation: 2Sb(OH)₃ → Sb₂O₃ + 3H₂O
Where R represents the hexyl group.
Synthesis of Antimony-Containing Nanomaterials
Antimony tri(hexanolate) is also a valuable precursor for the synthesis of antimony-containing nanomaterials, where precise control over size, shape, and composition is essential for their application in areas such as electronics, catalysis, and energy storage.
Controlled Synthesis of Nanoparticles (e.g., Antimony Tin Oxide)
Antimony Tin Oxide (ATO) nanoparticles are widely used as transparent conductive materials. nih.gov Antimony tri(hexanolate) can be used as the antimony source in the synthesis of ATO nanoparticles, often in combination with a tin precursor. The co-decomposition of these precursors in a high-boiling point solvent allows for the formation of doped nanoparticles.
The synthesis is typically carried out via a solvothermal or hydrothermal method, where the reaction temperature, time, and the ratio of precursors and surfactants are carefully controlled to achieve the desired nanoparticle characteristics.
| Synthesis Parameter | Typical Range/Type | Effect on Nanoparticle Properties |
| Antimony Precursor | Antimony tri(hexanolate) | Source of antimony dopant. |
| Tin Precursor | Tin(IV) alkoxide or chloride | Source of the tin oxide host lattice. |
| Sb:Sn Molar Ratio | 1:9 to 3:7 | Determines the doping concentration and thus the electrical conductivity and optical transparency of the ATO nanoparticles. nanografi.com |
| Reaction Temperature | 180-250 °C | Influences the crystallinity and size of the nanoparticles. |
| Surfactant/Capping Agent | Oleylamine, Oleic Acid | Controls the particle size and prevents agglomeration. |
| Solvent | High-boiling point ethers or alcohols | The solvent system affects precursor solubility and reaction kinetics. |
This table illustrates the key parameters for the synthesis of Antimony Tin Oxide (ATO) nanoparticles using a co-precursor method that can employ Antimony tri(hexanolate).
Influence of Precursor Structure on Nanostructure Morphology and Size Control
The molecular structure of the precursor plays a critical role in determining the morphology and size of the resulting nanostructures. The long hexyl chains in Antimony tri(hexanolate) can act as capping agents during the initial stages of nanoparticle formation, influencing the growth kinetics and preventing uncontrolled aggregation. This can lead to better control over the final particle size and size distribution.
The decomposition pathway of the precursor also affects the final nanostructure. The thermal decomposition of Antimony tri(hexanolate) is expected to proceed at a moderate temperature, allowing for a more controlled release of antimony atoms or ions for nucleation and growth. This controlled release is crucial for achieving monodisperse nanoparticles and for directing the growth into specific morphologies such as nanorods or nanocubes, depending on the other reaction conditions. The presence of the hexanolate ligands can influence the surface energy of the growing nanocrystals, favoring certain crystallographic facets and thus directing the final shape.
Integration into Polymer Composites for Enhanced Functional Performance
The incorporation of antimony compounds into polymer matrices is a well-established strategy for improving material performance, particularly in terms of flame retardancy and thermal stability. While specific research on antimony tri(hexanolate) is limited, its behavior can be inferred from the extensive studies on other antimony compounds, such as antimony trioxide and various antimony alkoxides.
Antimony compounds are renowned for their synergistic action with halogenated flame retardants. nihonseiko.co.jpflameretardants-online.com Antimony trioxide, for instance, is largely inert as a flame retardant on its own but becomes highly effective when combined with materials containing chlorine or bromine. nihonseiko.co.jpflameretardants-online.comalfa-chemistry.com This synergistic effect is crucial for achieving high levels of flame retardancy in a wide range of polymers, including polyolefins, polystyrenes, and epoxy resins. alfa-chemistry.comchinacouplingagents.com
The primary mechanism of this synergy involves a gas-phase reaction during combustion. At elevated temperatures, the antimony compound reacts with the halogenated species to form antimony trihalides (e.g., SbCl₃ or SbBr₃) or antimony oxyhalides. nihonseiko.co.jp These resulting compounds are volatile and act as radical scavengers in the flame, interrupting the exothermic chain reactions of combustion. turi.org This process, often referred to as a radical trap effect, effectively quenches the flame. nihonseiko.co.jp Additionally, the formation of these antimony species can create a protective layer, sealing the polymer surface from oxygen and heat. nihonseiko.co.jpalfa-chemistry.com
When antimony tri(hexanolate) is used as a precursor, it is anticipated to decompose upon heating to form antimony oxides. These in-situ generated oxides would then participate in the synergistic flame retardant cycle with halogenated compounds. The long hexanolate chains may influence the dispersion of the antimony species within the polymer matrix, potentially leading to a more uniform and efficient flame retardant action.
Table 1: Examples of Antimony-Based Synergistic Flame Retardant Systems
| Polymer Matrix | Halogen Source | Antimony Compound (Synergist) | Observed Effect |
| Polypropylene (PP) | Halogenated retardants | Antimony Trioxide (Sb₂O₃) | Significant increase in Limiting Oxygen Index (LOI) and achievement of UL-94 V-0 rating. alfa-chemistry.com |
| Polyvinyl Chloride (PVC) | Inherent Chlorine | Antimony Trioxide (Sb₂O₃) | Improved flame retardancy and tensile strength, especially with nano-sized Sb₂O₃. alfa-chemistry.com |
| Epoxy Resin | Halogenated retardants | Antimony Trioxide (Sb₂O₃) | Reduced flammability and inhibition of combustion. alfa-chemistry.commdpi.com |
| Polyamides | Chlorine-based retardants | Antimony Trioxide (Sb₂O₃) | Effective flame retardancy through gas-phase radical trapping and condensed-phase charring. chinacouplingagents.com |
This table is generated based on data for antimony trioxide, illustrating the principle of synergism that would apply to antimony oxides derived from antimony tri(hexanolate).
The integration of metal alkoxides and the resulting metal oxides can enhance the thermal stability of polymer composites. In the case of antimony tri(hexanolate), its decomposition within the polymer matrix would yield antimony oxide particles. These particles can act as thermal stabilizers through several mechanisms.
One key contribution is the formation of a char layer upon thermal degradation. alfa-chemistry.com In intumescent flame retardant systems, for example, antimony trioxide can catalyze esterification reactions, leading to the formation of a thick, protective char layer. mdpi.com This char acts as a physical barrier, insulating the underlying polymer from heat and limiting the release of flammable volatiles. alfa-chemistry.com
Furthermore, the endothermic decomposition of the precursor and the subsequent reactions of the antimony species can absorb heat, thereby lowering the temperature of the material and slowing the rate of thermal degradation. alfa-chemistry.comjeaconf.org The presence of finely dispersed antimony oxide particles, derived from the decomposition of antimony tri(hexanolate), can also reinforce the polymer matrix at elevated temperatures, helping to maintain its structural integrity. Studies on epoxy composites with antimony trioxide have shown that its addition can significantly increase the thermal stability and char residue of the coating systems. mdpi.com
Principles of Precursor Design for Tailored Material Properties
The selection and design of a precursor molecule are critical for controlling the properties of the final material. The chemical structure of the precursor directly influences its reactivity, decomposition characteristics, and compatibility with the host material, which in turn dictates the morphology and functionality of the resulting composite.
The choice of the ligand in a metal-organic precursor like antimony tri(hexanolate) is a key determinant of its properties. The hexanolate ((C₆H₁₃O)⁻) ligand, with its six-carbon alkyl chain, imparts specific characteristics to the antimony precursor.
Solubility and Dispersion: The organic nature of the hexanolate ligands enhances the solubility of the precursor in nonpolar organic solvents and its compatibility with a wide range of polymer matrices. This facilitates a more uniform dispersion of the antimony precursor throughout the polymer, which is crucial for achieving consistent material properties.
Volatility and Decomposition: The length and branching of the alkyl chains in antimony alkoxides influence their volatility and decomposition temperature. nih.govacs.org Longer or bulkier ligands can reduce intermolecular interactions, potentially lowering the sublimation or boiling point and allowing for lower processing temperatures. acs.org The specific structure of the hexanolate ligand will dictate the temperature at which the precursor decomposes to form antimony oxide. This decomposition temperature needs to be carefully matched with the processing window of the polymer to ensure that the precursor is stable during mixing but decomposes as intended during a later curing or thermal treatment step.
Reactivity: The Sb-O-C bond in the alkoxide is the reactive site for hydrolysis or thermolysis, leading to the formation of antimony-oxygen networks and ultimately antimony oxide. The nature of the alkyl group can influence the reactivity of this bond.
Research into various antimony precursors for chemical vapor deposition (CVD) and atomic layer deposition (ALD) has highlighted the importance of ligand design in controlling volatility and deposition temperature. nih.govacs.org For instance, antimony(III) complexes with alkoxy-modified carboxamide ligands have been synthesized to achieve high volatility at lower temperatures. nih.govacs.org Similarly, the hexanolate ligand in antimony tri(hexanolate) is expected to influence its thermal behavior, making it suitable for specific processing conditions.
A significant goal in materials synthesis is to reduce the temperatures required for converting precursors into their final functional form, such as metal oxides. Lowering the processing temperature saves energy, reduces thermal stress on substrates, and enables the use of temperature-sensitive materials like many polymers.
For antimony-based precursors, several strategies can be employed to facilitate low-temperature conversion:
Precursor Design: As discussed, modifying the ligands can lower the decomposition temperature of the precursor. The use of bulky or fluorinated ligands, for example, can increase volatility and lower the energy required for decomposition. bath.ac.uk While not a feature of the standard hexanolate ligand, this principle guides the selection of alternative or modified alkoxide precursors.
Use of Co-reactants: Introducing a co-reactant such as water (for hydrolysis) or an oxidizing agent like ozone or plasma can facilitate the conversion of the antimony precursor to antimony oxide at significantly lower temperatures than purely thermal decomposition. rsc.org
Single-Source Precursors: Designing single-source precursors that contain all the necessary elements for the final material can also enable lower-temperature conversion. rsc.orgdtic.mil For the formation of antimony oxides, antimony alkoxides like antimony tri(hexanolate) can be considered single-source precursors as they contain both antimony and oxygen. However, their decomposition pathway and the purity of the resulting oxide are critical. For instance, antimony tris(n-butoxide) has been used as a single-source precursor to deposit antimony oxide films via MOCVD at 500-550°C. mocvd-precursor-encyclopedia.de The design of precursors that decompose cleanly at lower temperatures remains an active area of research. acs.org
By carefully selecting the precursor and the processing conditions, it is possible to achieve the desired material properties while minimizing the thermal budget, making antimony tri(hexanolate) and related compounds valuable tools in the synthesis of advanced functional materials.
Theoretical and Computational Chemistry Studies of Antimony Tri Hexanolate
Quantum Chemical Calculations
Quantum chemical calculations, rooted in solving the Schrödinger equation, offer a foundational approach to understanding molecular systems. nih.gov These calculations can predict a wide range of properties, including electronic structure, conformational stability, and spectroscopic characteristics. acs.org
The electronic structure of antimony tri(hexanolate), Sb(OCH₂CH₂CH₂CH₂CH₂CH₃)₃, is characterized by the central antimony(III) atom bonded to three hexanolate ligands. The Sb-O bonds are polar covalent, a result of the difference in electronegativity between antimony and oxygen. researchgate.net The antimony atom possesses a stereochemically active lone pair of electrons, which significantly influences the molecule's geometry. researchgate.net This lone pair arises from the interaction of Sb 5s and O 2p orbitals. researchgate.net
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can quantify the charge distribution within the molecule, showing a partial positive charge on the antimony atom and partial negative charges on the oxygen atoms. The hexanolate chains, being primarily hydrocarbon in nature, are largely non-polar. The nature of the Sb-O bond can be further investigated by analyzing the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity.
The hexanolate ligands of antimony tri(hexanolate) can adopt numerous conformations due to the rotational freedom around the C-C and C-O single bonds. Conformational analysis, typically performed using molecular mechanics or semi-empirical methods followed by higher-level quantum chemical calculations, is essential to identify the most stable conformers. nih.gov These studies involve systematically rotating the dihedral angles of the hexanolate chains and calculating the corresponding energies to map out the potential energy surface.
Molecular Dynamics Simulations for Investigating Antimony Tri(hexanolate) Systems
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into dynamic processes that are not accessible through static quantum chemical calculations. mdpi.comnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model processes like conformational changes, diffusion, and interactions with other molecules. nih.gov
For antimony tri(hexanolate), MD simulations can be used to explore the conformational landscape of the flexible hexanolate chains and to study the aggregation behavior of the molecules in solution or in the solid state. These simulations can also be used to model the interaction of antimony tri(hexanolate) with surfaces or other chemical species, which is relevant to its application as a catalyst. researchgate.net The force fields used in these simulations would need to be carefully parameterized to accurately describe the interactions involving the antimony atom.
Topological Analysis of Electron Density for Antimony-Oxygen Bonds
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density to characterize chemical bonding. chemrxiv.orggla.ac.uk This approach involves identifying critical points in the electron density and analyzing their properties to define atoms, bonds, and molecular structure. nih.gov
For the Sb-O bonds in antimony tri(hexanolate), a topological analysis of the electron density would reveal a bond critical point (BCP) between the antimony and oxygen atoms. The properties at this BCP, such as the electron density (ρ), its Laplacian (∇²ρ), and the ellipticity (ε), provide quantitative measures of the bond's character. mdpi.com
A positive value of the Laplacian of the electron density at the BCP is typically indicative of a closed-shell interaction, characteristic of ionic bonds, while a negative value suggests a shared-electron interaction, characteristic of covalent bonds. mdpi.com For the polar covalent Sb-O bond, an intermediate value would be expected. The ellipticity of the bond provides information about its cylindrical symmetry and can indicate the presence of π-character. mdpi.com
The table below summarizes the expected QTAIM parameters for the Sb-O bond in antimony tri(hexanolate), based on studies of similar metal-oxygen bonds. researchgate.netmdpi.com
| QTAIM Parameter | Expected Value/Sign | Interpretation |
| Electron Density at BCP (ρ) | Moderate | Indicates the strength of the interaction. |
| Laplacian of Electron Density at BCP (∇²ρ) | Likely positive but small | Suggests a polar covalent bond with significant ionic character. |
| Ellipticity (ε) | Low | Indicates a bond with primarily σ-character and high cylindrical symmetry. |
This detailed theoretical and computational analysis, while drawing from related systems, provides a solid framework for understanding the fundamental chemical and physical properties of antimony tri(hexanolate).
Conclusion and Future Research Directions
Summary of Principal Academic Contributions Regarding Antimony Tri(hexanolate)
Antimony tri(hexanolate), with the chemical formula Sb(OC(O)C₅H₁₁)₃, is a compound belonging to the class of antimony alkoxides. ontosight.ai It is a white or off-white solid that is slightly soluble in water but demonstrates greater solubility in organic solvents. ontosight.ai The primary academic interest in antimony tri(hexanolate) and related antimony compounds stems from their significant applications in catalysis and materials science.
In the realm of catalysis, antimony compounds, including alkoxides and carboxylates, have been extensively studied as catalysts in polymerization and esterification reactions. google.com Specifically, antimony trioxide (Sb₂O₃) and antimony acetate (B1210297) (Sb(CH₃COO)₃) are widely used catalysts in the production of polyethylene (B3416737) terephthalate (B1205515) (PET). alfachemic.comnihonseiko.co.jp Antimony catalysts are favored for their high activity, minimal side reactions, and the high quality of the resulting polymer products. alfachemic.com While research directly focusing on antimony tri(hexanolate) is not as prevalent as that on simpler antimony compounds, the established catalytic activity of other antimony(III) compounds provides a strong basis for its investigation in similar roles.
From a materials science perspective, antimony compounds are utilized as flame retardants and as precursors for advanced materials. ontosight.aialfa-chemistry.com Antimony(III) oxide, for instance, is a well-known flame retardant synergist, often used in conjunction with halogenated compounds in plastics, textiles, and electronics. ontosight.aialfa-chemistry.com The potential for antimony alkoxides like tri(hexanolate) to serve as precursors for the synthesis of antimony-containing nanomaterials and thin films is an area of active research. ontosight.ai These materials can possess unique optical and electronic properties, making them suitable for applications in sensors and other electronic devices.
Identification of Outstanding Challenges and Knowledge Gaps in Antimony Tri(hexanolate) Chemistry
Despite the known applications of antimony compounds, there are several challenges and knowledge gaps specifically concerning antimony tri(hexanolate). A significant gap exists in the detailed characterization of its fundamental chemical and physical properties. While its basic identity is established, in-depth data on its crystallographic structure, spectroscopic signatures, and thermal decomposition pathways are not widely available in public literature.
Furthermore, the reaction mechanisms involving antimony tri(hexanolate) as a catalyst are not fully elucidated. While it is generally understood that antimony compounds can act as Lewis acids in catalytic cycles, the specific intermediates and transition states involved in reactions catalyzed by antimony tri(hexanolate) remain a subject for investigation. nih.govresearchgate.net Understanding these mechanisms is crucial for optimizing reaction conditions and designing more efficient catalytic systems.
Another challenge lies in the synthesis of high-purity antimony tri(hexanolate) and related complex alkoxides. Standard synthetic routes for metal alkoxides, such as the reaction of metal halides with alcohols or sodium alkoxides, can be applied. wikipedia.org However, achieving high yields and purity, particularly on a larger scale, can be difficult, and often requires anhydrous conditions to prevent hydrolysis. google.comgoogle.com
Emerging Research Avenues and Prospects for Antimony Tri(hexanolate) and Related Compounds
The future of research on antimony tri(hexanolate) and its analogues is promising, with several emerging avenues that could lead to significant advancements in chemistry and materials science.
Development of Innovative Synthetic Methodologies
There is a growing need for more efficient and sustainable methods for synthesizing metal alkoxides. Research into novel synthetic pathways for antimony tri(hexanolate) could focus on:
Direct Electrochemical Synthesis: This method involves the anodic dissolution of antimony metal in hexanol, which can offer a cleaner and more direct route to the desired product compared to traditional methods that may generate salt byproducts. wikipedia.org
Mechanochemical Synthesis: Utilizing mechanical force to induce chemical reactions could provide a solvent-free or low-solvent alternative for the synthesis of antimony alkoxides, aligning with the principles of green chemistry.
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of metal alkoxides.
Exploration of Novel Catalytic Transformations
While the use of antimony compounds in polyester (B1180765) production is well-established, the catalytic potential of antimony tri(hexanolate) in other organic transformations remains largely unexplored. Future research could investigate its efficacy in:
Transesterification Reactions: For the production of biofuels and other complex esters, where metal alkoxides have shown promise as catalysts. researchgate.netthechemicalengineer.com
Ring-Opening Polymerization: Of cyclic esters and ethers to produce biodegradable polymers. researchgate.net
Asymmetric Catalysis: By designing chiral antimony alkoxide complexes, it may be possible to develop new catalysts for enantioselective organic reactions.
Design of Advanced Materials with Precisely Tunable Properties
Antimony tri(hexanolate) can serve as a valuable precursor for the fabrication of advanced materials. Emerging research directions include:
Quantum Dots: Synthesis of indium antimonide (InSb) or other antimony-containing quantum dots for applications in optoelectronics and infrared detectors. researchgate.net The choice of the alkoxide precursor can influence the size, shape, and surface chemistry of the resulting nanocrystals.
Thin Films: Chemical vapor deposition (CVD) or atomic layer deposition (ALD) using antimony tri(hexanolate) as a precursor to create thin films of antimony oxides or mixed-metal oxides with tailored electronic and optical properties.
Supramolecular Assemblies: The design of antimony(III) alkoxide cages as building blocks for creating predictable 2D and 3D supramolecular structures through secondary bonding interactions. nih.gov
Integration with Principles of Sustainable and Green Chemistry
A significant driver for future research will be the integration of green chemistry principles into the lifecycle of antimony compounds. This includes:
Development of Halogen-Free Flame Retardants: There is a strong market driver to move away from halogenated flame retardants and their antimony synergists due to environmental and health concerns. clariant.com Research into the intrinsic flame-retardant properties of novel antimony compounds or their use in halogen-free formulations is a critical area.
Recyclable Catalysts: Designing catalytic systems where the antimony catalyst can be easily recovered and reused would significantly reduce its environmental footprint.
Biodegradable Materials: Utilizing antimony tri(hexanolate) as a catalyst for the synthesis of biodegradable polymers offers a sustainable alternative to conventional plastics.
Data Tables
Table 1: Properties of Antimony and Related Compounds
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Key Applications |
| Antimony | Sb | 121.76 | Silver-white solid | Alloys, semiconductors, flame retardants osha.gov |
| Antimony Tri(hexanolate) | Sb(OC(O)C₅H₁₁)₃ | 485.36 | White or off-white solid | Catalyst, flame retardant ontosight.ai |
| Antimony Trioxide | Sb₂O₃ | 291.52 | White solid | Flame retardant synergist, PET catalyst, opacifying agent wikipedia.org |
| Antimony Triacetate | Sb(CH₃COO)₃ | 298.89 | - | Polyester catalyst alfachemic.comgoogle.com |
Table 2: Comparison of Catalysts in Polyester Synthesis
| Catalyst | Typical Application | Advantages | Disadvantages |
| Antimony Trioxide | PET production | High activity, low cost, high-quality polymer alfachemic.comnihonseiko.co.jp | Relatively low solubility in reaction medium google.com |
| Antimony Acetate | PET production | High catalytic activity, good thermal stability alfachemic.com | Can be more expensive than the oxide |
| Titanium Alkoxides | Esterification, Polymerization | High reactivity, non-toxic google.commdpi.com | Can cause discoloration and hydrolysis google.com |
| Tin-Based Catalysts | Esterification | Fast reaction rate google.com | Toxicity concerns google.com |
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for antimony tri(hexanolate), and how do reaction conditions influence product purity?
- Methodological Answer : Antimony tri(hexanolate) synthesis typically involves controlled alkoxylation reactions using antimony precursors (e.g., SbCl₃) and hexanol under anhydrous conditions. Key parameters include stoichiometric ratios, solvent selection (e.g., toluene), and temperature gradients to prevent hydrolysis. Post-synthesis purification via vacuum distillation or recrystallization is critical to isolate high-purity products. Characterization via X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) can validate structural integrity .
Q. What analytical techniques are recommended for quantifying antimony tri(hexanolate) in complex matrices?
- Methodological Answer : Standard methods include iodometric titration for bulk quantification (GB/T 3253.8-2009) and atomic absorption spectrometry (AAS) for trace-level analysis. For speciation (e.g., distinguishing Sb(III) and Sb(V)), solvent extraction coupled with graphite-furnace AAS is effective. Neutron activation analysis (NAA) provides non-destructive elemental profiling, while X-ray photoelectron spectroscopy (XPS) clarifies oxidation states .
Q. What safety protocols are advised for handling antimony tri(hexanolate) in laboratory settings?
- Methodological Answer : Due to antimony’s toxicity, use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal exposure. Store the compound in inert, moisture-free environments to prevent hydrolysis into corrosive byproducts (e.g., hydrobromic acid). Emergency protocols should include neutralization with weak bases (e.g., sodium bicarbonate) and immediate disposal of contaminated materials .
Advanced Research Questions
Q. How can researchers address discrepancies in antimony tri(hexanolate) stability data across different experimental setups?
- Methodological Answer : Contradictions often arise from variations in humidity, light exposure, or solvent polarity during stability tests. Systematic studies using thermogravimetric analysis (TGA) under controlled atmospheres (e.g., N₂ vs. air) can isolate degradation pathways. Cross-validation with multiple techniques (e.g., XRD for crystallinity, FTIR for functional groups) reduces bias. Refer to standardized protocols (e.g., GB/T 3253 series) to harmonize experimental conditions .
Q. What strategies optimize antimony tri(hexanolate) performance in catalytic or photoelectrochemical applications?
- Methodological Answer : Enhance catalytic activity by modifying the ligand environment (e.g., substituting hexanolate with electron-donating groups) or immobilizing the compound on supports like reduced graphene oxide (rGO). For photoelectrochemical uses, annealing in inert atmospheres (e.g., N₂) improves crystallinity and charge transport. Performance metrics (e.g., photocurrent density, open-circuit voltage) should be benchmarked against reference materials like Sb₂S₃ .
Q. How can researchers evaluate the ecological risks of antimony tri(hexanolate) in environmental remediation studies?
- Methodological Answer : Conduct speciation analysis (e.g., sequential extraction) to assess bioavailability in soil/water systems. Microbial community profiling (via 16S rRNA sequencing) and ecotoxicity assays (e.g., Daphnia magna survival tests) quantify ecological impacts. Compare field data with computational models (e.g., COC values for sediment-dwelling organisms) to predict long-term risks. Regulatory frameworks from agencies like the U.S. EPA or ATSDR provide toxicity thresholds for risk mitigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
